3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one
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Overview
Description
3-[6-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is known for its diverse biological activities. The incorporation of the dihydroisoquinoline moiety further enhances its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Coupling of the Two Fragments: The final step involves coupling the quinazolinone core with the dihydroisoquinoline moiety through a suitable linker, such as a hexyl chain, using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[6-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the dihydroisoquinoline moiety to form isoquinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The hydroxyl group on the quinazolinone core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3-[6-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a pharmacological agent due to its diverse biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: A simpler analog with similar biological activities.
Quinazolin-4(3H)-one: The core structure without the dihydroisoquinoline moiety.
Uniqueness
3-[6-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one is unique due to the combination of the quinazolinone and dihydroisoquinoline moieties, which may result in enhanced biological activities and potential therapeutic applications compared to its simpler analogs.
Properties
IUPAC Name |
3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-21(25-15-13-17-8-3-4-9-18(17)16-25)12-2-1-7-14-26-22(28)19-10-5-6-11-20(19)24-23(26)29/h3-6,8-11H,1-2,7,12-16H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKWAXSWBSMUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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